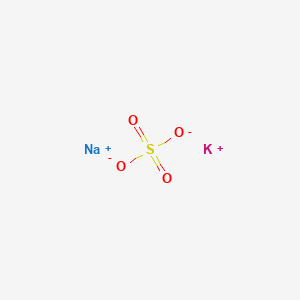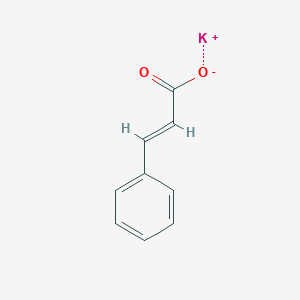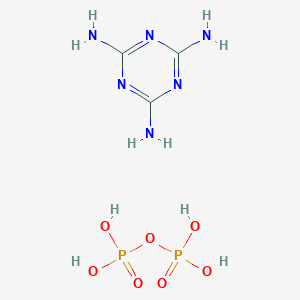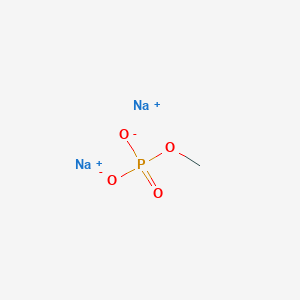
2,3,4,5,6-五氯联苯
描述
2,3,4,5,6-Pentachlorobiphenyl is a polychlorinated biphenyl, a class of synthetic organic chemicals that contain multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they are persistent environmental pollutants and have been banned in many countries due to their toxic effects .
科学研究应用
2,3,4,5,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key applications include:
Environmental Chemistry: Research on the degradation and persistence of polychlorinated biphenyls in the environment.
Toxicology: Studies on the toxic effects of polychlorinated biphenyls on various organisms, including their potential to cause cancer and disrupt endocrine function.
Bioremediation: Research on microbial degradation of polychlorinated biphenyls to develop effective bioremediation strategies
作用机制
Target of Action
The primary target of 2,3,4,5,6-Pentachlorobiphenyl is the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 . This compound also interacts with the Estrogen receptor , which is involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,3,4,5,6-Pentachlorobiphenyl regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the circadian rhythm.
Biochemical Pathways
Related compounds such as pcb95 have been shown to interfere with amino acids involved in immune regulation (phenylalanine and tyrosine), and may be associated with genetic disorders (cysteine, methionine and purine metabolism) .
Result of Action
Related compounds such as pcb118 have been shown to cause thyroid cell dysfunction through the akt/foxo3a/nis signaling pathway .
Action Environment
2,3,4,5,6-Pentachlorobiphenyl is a persistent organic pollutant . This means it is resistant to environmental degradation through photolytic, biological, or chemical processes. As such, it can have a significant impact on health and the environment, as it persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains .
生化分析
Biochemical Properties
2,3,4,5,6-Pentachlorobiphenyl has been found to interact with various biomolecules. For instance, it has been shown to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene .
Cellular Effects
In terms of cellular effects, 2,3,4,5,6-Pentachlorobiphenyl has been found to inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by altering the expression of key proteins. For example, it has been shown to increase the levels of protein kinase B (Akt), Forkhead box protein O3a (FoxO3a), and decrease the levels of sodium/iodide symporter (NIS) in cells .
Molecular Mechanism
At the molecular level, 2,3,4,5,6-Pentachlorobiphenyl exerts its effects through various mechanisms. One such mechanism involves the Akt/FoxO3a/NIS signaling pathway . The compound increases the levels of Akt and FoxO3a, leading to a decrease in NIS levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4,5,6-Pentachlorobiphenyl have been observed to change over time. For instance, higher concentrations of the compound have been found to inhibit cell viability over time .
Dosage Effects in Animal Models
In animal models, the effects of 2,3,4,5,6-Pentachlorobiphenyl vary with dosage. For example, in a study where pregnant mice were exposed to the compound, implantation failures were observed at certain dosages .
Metabolic Pathways
The metabolic pathways of 2,3,4,5,6-Pentachlorobiphenyl involve various enzymes and cofactors. For instance, it has been found to be metabolized into 4′-hydroxy-2,2′,3,5′,6-pentachlorobiphenyl (4′-OH-PCB95) in whole poplar plants .
Transport and Distribution
2,3,4,5,6-Pentachlorobiphenyl is transported and distributed within cells and tissues. It has been found to accumulate in adipose tissue, serum, and milk in mammals .
准备方法
Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the electrophilic substitution of hydrogen atoms on the biphenyl ring with chlorine atoms. This reaction typically requires a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the biphenyl ring .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,4,5,6-Pentachlorobiphenyl, was historically carried out by the direct chlorination of biphenyl in the presence of a catalyst. The reaction conditions, such as temperature and chlorine concentration, were carefully controlled to achieve the desired degree of chlorination .
化学反应分析
Types of Reactions: 2,3,4,5,6-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reductive dechlorination can occur, especially under anaerobic conditions, leading to the formation of lower-chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive dechlorination often involves the use of palladium-based catalysts and hydrogen donors.
Substitution: Nucleophilic substitution reactions typically use reagents such as sodium hydroxide in a suitable solvent.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Lower-chlorinated biphenyls.
Substitution: Hydroxy derivatives and other substituted biphenyls.
相似化合物的比较
- 2,3,4,4’,5-Pentachlorobiphenyl
- 2,2’,3,4,6-Pentachlorobiphenyl
- 2,3,3’,4’,6-Pentachlorobiphenyl
Comparison: 2,3,4,5,6-Pentachlorobiphenyl is unique due to its specific pattern of chlorine substitution, which affects its chemical reactivity and biological effects. Compared to other pentachlorobiphenyls, it may have different environmental persistence and toxicity profiles .
属性
IUPAC Name |
1,2,3,4,5-pentachloro-6-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMPTLAAIUQMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864820 | |
| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18259-05-7, 25429-29-2 | |
| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentachlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112AB9M1UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Isobutylbenzo[d]thiazole](/img/structure/B96142.png)
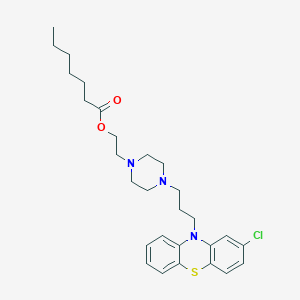

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)
